2-(2-Hydroxyethylamino)succinic acid
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Overview
Description
N-(2-Hydroxyethyl) aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the aspartic acid molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl) aspartic acid typically involves the reaction of aspartic acid with ethylene oxide under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
Aspartic Acid+Ethylene Oxide→N-(2-Hydroxyethyl) Aspartic Acid
Industrial Production Methods
In industrial settings, the production of N-(2-hydroxyethyl) aspartic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and pH, ensuring high yield and purity of the product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl) aspartic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form N-(2-hydroxyethyl) aspartate.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-(2-carboxyethyl) aspartic acid.
Reduction: Formation of N-(2-hydroxyethyl) aspartate.
Substitution: Formation of various N-substituted aspartic acid derivatives
Scientific Research Applications
N-(2-Hydroxyethyl) aspartic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its use in drug delivery systems and as a component of biodegradable polymers.
Industry: Utilized in the production of hydrogels, which have applications in wound healing, drug delivery, and tissue engineering
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl) aspartic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical reactions. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism, influencing cellular processes such as protein synthesis and energy production .
Comparison with Similar Compounds
Similar Compounds
Aspartic Acid: The parent compound, which lacks the hydroxyethyl group.
N-Methylaspartic Acid: A derivative with a methyl group attached to the nitrogen atom.
N-Phenylaspartic Acid: A derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
N-(2-Hydroxyethyl) aspartic acid is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and physical properties. This modification enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2-hydroxyethylamino)butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c8-2-1-7-4(6(11)12)3-5(9)10/h4,7-8H,1-3H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVHTDWHXVPUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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